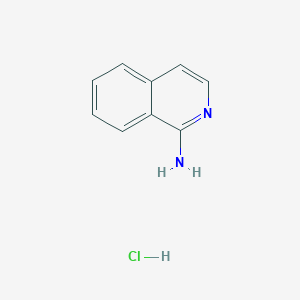
Isoquinolin-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolin-1-amine hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. Isoquinoline derivatives are widely found in natural plant alkaloids and have significant importance in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Isoquinolin-1-amine hydrochloride can be synthesized through several methods. One common synthetic route involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation . Industrial production methods often involve the Pomeranz–Fritsch reaction, which provides an efficient method for the preparation of isoquinoline .
Análisis De Reacciones Químicas
Isoquinolin-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, copper catalysts, and ammonium acetate . Major products formed from these reactions include substituted isoquinolines, furopyridines, and thienopyridines . The compound can also form adducts with Lewis acids such as BF3 and protonates to form salts upon treatment with strong acids like hydrochloric acid .
Aplicaciones Científicas De Investigación
Isoquinolin-1-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it is studied for its potential neurotoxic effects, which are linked to Parkinson’s disease . In medicine, isoquinoline derivatives are used in the development of pharmaceuticals such as papaverine hydrochloride, morphine, and berberine tannate . In the industry, fluorinated isoquinolines are used in the production of organic light-emitting diodes and other materials .
Mecanismo De Acción
The mechanism of action of isoquinolin-1-amine hydrochloride involves its interaction with molecular targets and pathways in the body. For instance, some isoquinoline derivatives exhibit neurotoxicity by destroying dopaminergic neurons, leading to parkinsonism and Parkinson’s disease . The compound’s effects are mediated through its interaction with specific receptors and enzymes in the nervous system.
Comparación Con Compuestos Similares
Isoquinolin-1-amine hydrochloride can be compared with other similar compounds such as quinoline, 1-benzylisoquinoline, and bisbenzylisoquinolinium compounds. Quinoline is a structural isomer of isoquinoline and shares similar chemical properties . 1-Benzylisoquinoline is the structural backbone in many naturally occurring alkaloids such as papaverine . Bisbenzylisoquinolinium compounds have two isoquinolinium structures linked by a carbon chain and are similar in structure to tubocurarine . This compound is unique due to its specific neurotoxic effects and its applications in various fields.
Propiedades
Fórmula molecular |
C9H9ClN2 |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
isoquinolin-1-amine;hydrochloride |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-8-4-2-1-3-7(8)5-6-11-9;/h1-6H,(H2,10,11);1H |
Clave InChI |
LWSUHNIUOKCDQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


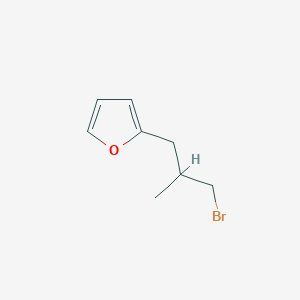
![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
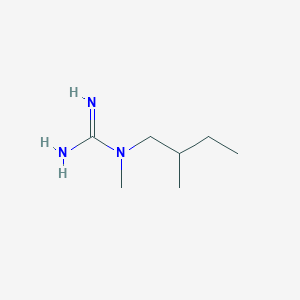
![Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13204343.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol](/img/structure/B13204346.png)
![6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204350.png)
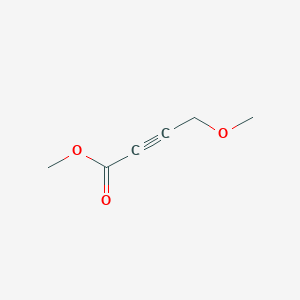
![2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13204353.png)
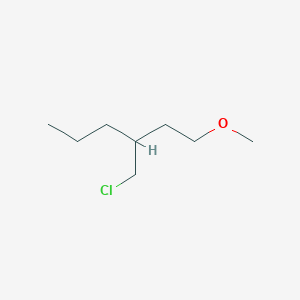

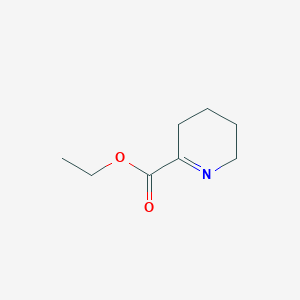
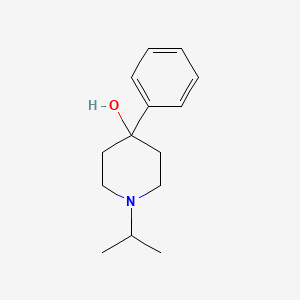
![N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13204392.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13204400.png)
